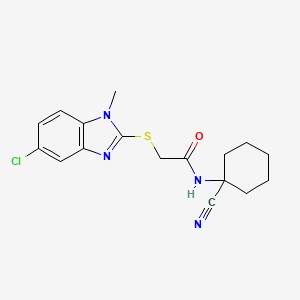
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound is a synthetic molecule with the following properties:
- Molecular Formula : C<sub>17</sub>H<sub>19</sub>ClN<sub>4</sub>OS
- Molecular Weight : 362.88 g/mol
Synthesis Analysis
- The synthesis involves the bridging of benzimidazole and benzophenone moieties, resulting in a novel scaffold.
- Detailed synthetic steps and reaction conditions are available in relevant research papers.
Molecular Structure Analysis
- The compound consists of a benzimidazole ring, a sulfanyl group, and a cyanocyclohexylacetamide moiety.
- The molecular structure can be visualized using software tools or molecular modeling techniques.
Chemical Reactions Analysis
- The compound’s reactivity and potential reactions depend on its functional groups.
- Further studies are needed to explore its chemical behavior under various conditions.
Physical And Chemical Properties Analysis
- Density : Approximately 1.7 g/cm³
- Boiling Point : Not specified
- Solubility : Depends on the solvent used
- Other properties : Refer to relevant research for detailed physical and chemical characteristics.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds has led to the analysis of their crystal structures. For instance, the study of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide revealed insights into its molecular structure, indicating the presence of electron delocalization and specific bond lengths that suggest potential pharmacological activities due to structural uniqueness (Cai et al., 2009).
Heterocyclic Compound Synthesis
The compound is part of a larger family of heterocyclic compounds. Research into this family has shown that these compounds have diverse applications in synthesizing novel drugs due to their complex structures. For example, the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety (Darwish et al., 2014) points to the versatility and potential utility of these compounds in drug discovery and development.
Antimicrobial and Cytotoxic Activity
Several studies have investigated the antimicrobial and cytotoxic activities of compounds structurally similar to 2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide. For instance, the synthesis and evaluation of certain new thiazolidinone, thiazoline, and thiophene derivatives revealed promising antimicrobial activities, suggesting potential use in developing new antibiotics or antifungal agents (Gouda et al., 2010).
Bioactive Benzothiazolinone Acetamide Analogs
Research into bioactive benzothiazolinone acetamide analogs demonstrated their potential for use as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a possible application in renewable energy technologies (Mary et al., 2020). This highlights the diverse applications of these compounds beyond the pharmaceutical industry.
Safety And Hazards
- Safety data is not provided in the available information.
- Researchers should conduct toxicity studies and safety assessments.
Direcciones Futuras
- Investigate the compound’s biological activity against specific bacterial strains.
- Explore its potential as an antibacterial agent.
- Conduct further in vitro and in vivo studies to validate its efficacy.
Propiedades
IUPAC Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-22-14-6-5-12(18)9-13(14)20-16(22)24-10-15(23)21-17(11-19)7-3-2-4-8-17/h5-6,9H,2-4,7-8,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIYAMJKPLBAGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1SCC(=O)NC3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-chloro-1-methylbenzimidazol-2-yl)sulfanyl-N-(1-cyanocyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)
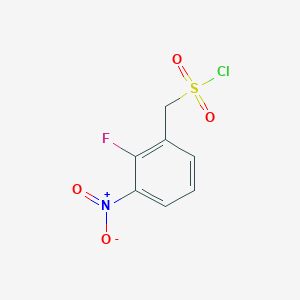
![5-[(3-Fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2476914.png)
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-phenyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2476916.png)
![4-{[(4-Methoxy-2-nitrophenyl)sulfonyl]acetyl}morpholine](/img/structure/B2476917.png)
![5-(4-fluorobenzyl)-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2476920.png)
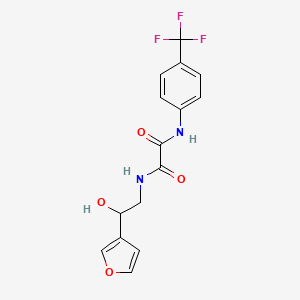
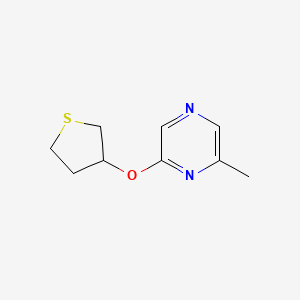
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
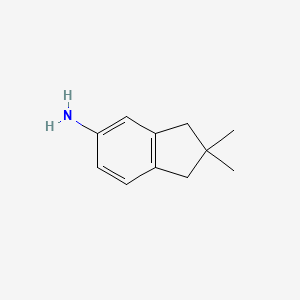
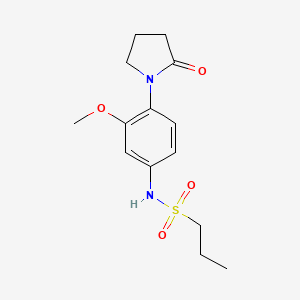
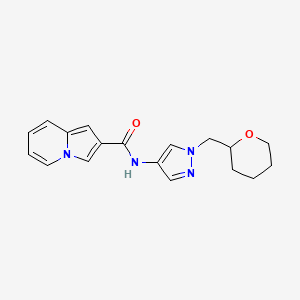
![N-[2-(benzylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]-N,N-diethylamine](/img/structure/B2476932.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)